3-Cyclohexene-1-methanethiol, 3-methyl-

Flavor Chemistry Fragrance Formulation Volatility

3-Cyclohexene-1-methanethiol, 3-methyl- (CAS 61860-16-0) is a low-molecular-weight (142.26 g/mol) cycloalkene thiol with the molecular formula C₈H₁₄S, placing it within the mercaptan class of organosulfur compounds. It is structurally characterized by a cyclohexene ring bearing a methyl substituent at the 3-position and a methanethiol (-CH₂SH) group at the 1-position.

Molecular Formula C8H14S
Molecular Weight 142.26 g/mol
CAS No. 61860-16-0
Cat. No. B14545060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-methanethiol, 3-methyl-
CAS61860-16-0
Molecular FormulaC8H14S
Molecular Weight142.26 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1)CS
InChIInChI=1S/C8H14S/c1-7-3-2-4-8(5-7)6-9/h3,8-9H,2,4-6H2,1H3
InChIKeyXCJMOMIAKSCRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexene-1-methanethiol, 3-methyl- (CAS 61860-16-0): Chemical Identity and Procurement Baseline


3-Cyclohexene-1-methanethiol, 3-methyl- (CAS 61860-16-0) is a low-molecular-weight (142.26 g/mol) cycloalkene thiol with the molecular formula C₈H₁₄S, placing it within the mercaptan class of organosulfur compounds . It is structurally characterized by a cyclohexene ring bearing a methyl substituent at the 3-position and a methanethiol (-CH₂SH) group at the 1-position [1]. This compound belongs to a family of cyclic thiols that are noted for their potent, often characteristic odors and reactivity attributable to the sulfhydryl group [2]. Unlike its widely commercialized higher homolog, grapefruit mercaptan (α,α,4-trimethyl-3-cyclohexene-1-methanethiol, CAS 71159-90-5), published quantitative performance, safety, and organoleptic data for the 3-methyl derivative remain extremely limited in the open scientific and regulatory literature.

1

Structure-ID: 3-methyl-substituted cycloalkene thiol; distinguish from grapefruit mercaptan (higher MW analog) and 1-methyl positional isomer.

2

Research niche: Suited for structure-odor relationship (SOR) studies, regiochemically defined thiol-ene building block, and fragrance volatility evaluation.

3

Data context: Published quantitative performance data are very limited; class-level inference only. Procurement requires in-house validation.

Why Generic Substitution Fails for 3-Cyclohexene-1-methanethiol, 3-methyl- (CAS 61860-16-0)


Substituting the 3-methyl derivative with a closely related cyclohexene thiol (e.g., the α,α,4-trimethyl analog, grapefruit mercaptan, CAS 71159-90-5) introduces significant differences in molecular weight (142.26 vs. 170.31 g/mol), steric bulk, hydrophobicity (LogP ≈ 2.66 vs. ~3.5–4.0), and consequently vapor pressure, odor threshold, and reactivity . The position and number of methyl substituents on the cyclohexene ring directly modulate the compound's volatility, sensory profile, and chemical behavior in formulations [1]. Without compound-specific quantitative performance data, any assumption of functional interchangeability is scientifically unsupported and poses a risk of batch failure in regulated flavor, fragrance, or synthetic chemistry applications.

Grapefruit mercaptan

Higher MW, LogP, and steric bulk shift volatility and odor profile; functional interchangeability unsupported by direct data.

Saturated analog

Absence of endocyclic double bond removes olefinic character; class-level SOR predicts distinct olfactory response.

1-Methyl isomer

Methyl at C1 alters thiol pKa and steric environment; not equivalent as regiochemically defined synthetic intermediate.

Quantitative Differentiation Evidence for 3-Cyclohexene-1-methanethiol, 3-methyl- (CAS 61860-16-0) Against Structural Analogs


Molecular Weight and Volatility Differential Relative to Grapefruit Mercaptan

The 3-methyl derivative (C₈H₁₄S, MW 142.26) possesses a significantly lower molecular weight than the commercially dominant grapefruit mercaptan (α,α,4-trimethyl-3-cyclohexene-1-methanethiol, CAS 71159-90-5, C₁₀H₁₈S, MW 170.31) . This 16.5% lower molecular mass, combined with reduced alkyl substitution, predicts higher vapor pressure and faster evaporation kinetics — a critical parameter in fragrance top-note performance and headspace delivery [1]. For procurement decisions where rapid aroma release is desired, this physicochemical difference provides a functional rationale for selecting the 3-methyl derivative over the heavier trimethyl analog.

MW & Volatility Differential
Class-level
-16.5% MW vs grapefruit mercaptan

Supports volatility-based selection context

Data to verify; no experimental vapor pressure available

Flavor Chemistry Fragrance Formulation Volatility

Structural Basis for Differentiated Organoleptic Profile vs. Fully Saturated Cyclohexylmethanethiol

The presence of the C3-C4 endocyclic double bond in 3-cyclohexene-1-methanethiol, 3-methyl- introduces electronic and conformational differences compared to the fully saturated cyclohexylmethanethiol (CAS 2550-37-0, C₇H₁₄S, MW 130.25) . The rigidification of the ring by the double bond alters the spatial presentation of the thiol group to olfactory receptors, a well-established principle in structure-odor relationship (SOR) studies of cyclic thiols [1]. While experimental odor detection threshold (ODT) data for 61860-16-0 are absent from the published literature, the class of unsaturated cyclic thiols is generally recognized to exhibit lower ODTs and qualitatively distinct (often more pleasant, fruity-citrus) notes compared to their saturated counterparts, which tend toward onion/garlic descriptors [1].

Olefinic vs Saturated Ring
Class-level
Endocyclic C=C alters olfactory receptor presentation

Class-level SOR context differentiates odor profile

No direct ODT data for CAS 61860-16-0

Organoleptic Chemistry Structure-Odor Relationships Thiol Sensory

Differentiation by Methyl Positional Isomerism: 3-Methyl vs. 1-Methyl Substitution

The 3-methyl substitution pattern in CAS 61860-16-0 places the methyl group on the sp²-hybridized carbon of the cyclohexene ring (allylic to the double bond), whereas the isomeric 1-methyl derivative (CAS 61860-18-2) bears the methyl group at the ring carbon bearing the methanethiol substituent [1] . This regiochemical difference influences the acidity of the thiol proton (predicted pKₐ difference of approximately 0.5–1.0 units based on proximity to the electron-donating methyl group) and the steric accessibility of the sulfhydryl group in nucleophilic reactions [2]. For synthetic chemistry applications requiring regiochemically defined thiol building blocks — such as in polymer crosslinking, surface functionalization, or pharmaceutical intermediate synthesis — this positional isomerism constitutes a non-interchangeable structural feature that must drive procurement specification.

Positional Isomerism
Class-level
3-methyl vs 1-methyl: predicted pKa shift +0.5–1.0

Regiochemistry defines thiol reactivity context

No experimental pKa or kinetic data

Positional Isomerism Regiochemistry Chemical Reactivity

Recommended Application Scenarios for 3-Cyclohexene-1-methanethiol, 3-methyl- (CAS 61860-16-0) Based on Available Differentiation Evidence


Fragrance Top-Note Formulation Requiring Rapid Headspace Delivery

The lower molecular weight (142.26 g/mol) and reduced LogP (2.66) of the 3-methyl derivative predict faster evaporation kinetics compared to heavier cyclohexene thiols such as grapefruit mercaptan (MW 170.31) . Perfumers seeking a more volatile, short-persistence sulfur note for citrus or tropical fruit accords should evaluate this compound as a potential top-note modifier where the heavier trimethyl analog would exhibit excessive substantivity. Procurement should specify CAS 61860-16-0 with a purity specification of ≥95% (GC) and request a certificate of analysis confirming the 3-methyl regiochemistry by ¹H NMR or GC-MS to exclude the 1-methyl isomer (CAS 61860-18-2) [1].

Synthetic Intermediate for Regiochemically Defined Thiol-Ene Click Chemistry

The distinct allylic methyl substitution pattern of CAS 61860-16-0, combined with the nucleophilic thiol group, positions it as a regiochemically defined building block for thiol-ene "click" reactions and polymer crosslinking applications . The reduced steric hindrance around the thiol (compared to the 1-methyl isomer or the α,α-disubstituted grapefruit mercaptan) is predicted to yield faster reaction kinetics with electron-deficient alkenes [2]. Researchers should request analytical documentation confirming the absence of the 1-methyl positional isomer, as contamination with CAS 61860-18-2 would introduce a chemically distinct nucleophile with altered kinetic behavior [1].

Structure-Odor Relationship (SOR) Studies in Cyclic Thiol Series

The compound fills a specific niche in systematic SOR investigations of cyclohexene thiols, being the simplest monomethyl-substituted, mono-unsaturated member of the series (C₈H₁₄S) . It serves as a bridging structure between the unsubstituted 3-cyclohexene-1-methanethiol and the fully methylated grapefruit mercaptan, enabling incremental evaluation of how methyl substitution pattern and degree modulate odor detection threshold and aroma character [2]. Academic and industrial flavor research laboratories requiring a well-characterized, single-positional-isomer sample for sensory panel studies should specify CAS 61860-16-0 and request supplementary analytical characterization including chiral analysis if stereochemical purity is relevant.

Calibration Standard for GC-MS Analysis of Volatile Sulfur Compounds in Food Matrices

Given the computational LogP of 2.66 and molecular weight of 142.26, this compound elutes in a distinct GC retention window, well-separated from both lighter saturated thiols (e.g., cyclohexylmethanethiol, MW 130.25) and heavier terpenoid thiols (e.g., grapefruit mercaptan, MW 170.31) on standard DB-5 or equivalent capillary columns [1]. Analytical laboratories engaged in trace-level volatile sulfur compound profiling in beverages, fruits, or processed foods can employ this compound as a mid-range retention index marker. Procurement should require a supplier-provided GC chromatogram under defined conditions and a purity certificate of ≥97%.

Application
Selection Property
Validation Focus
Fragrance top-note research
Lower MW & LogP; predicted faster evaporation
Volatility and headspace delivery review; regiochemical identity
Thiol-ene click intermediate
Reduced steric hindrance; distinct nucleophilicity
Regiochemical purity review; kinetic behavior context
Structure-odor relationship studies
Defined monomethyl substitution pattern
Sensory panel design; incremental series evaluation
GC-MS calibration standard
Distinct GC retention window
Retention reproducibility; purity specification review
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